3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride
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Overview
Description
3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring substituted with an aminophenyl group and a methyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminophenylacetic acid and methylamine.
Cyclization: The 4-aminophenylacetic acid undergoes cyclization with methylamine under acidic conditions to form the pyrrolidine ring.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The aminophenyl group allows for various substitution reactions, including halogenation and nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Halogenated or nitrated derivatives of the aminophenyl group.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenylacetic acid
- 4-Aminophenylboronic acid
- 4-Aminophenylbutyric acid
Uniqueness
Compared to similar compounds, 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride stands out due to its pyrrolidine ring structure, which imparts unique chemical and biological properties. This structure allows for greater versatility in chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQZAXLGLKUUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860428-82-6 |
Source
|
Record name | 3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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